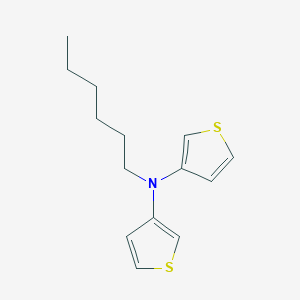3-Thiophenamine, N-hexyl-N-3-thienyl-
CAS No.: 394203-42-0
Cat. No.: VC19082456
Molecular Formula: C14H19NS2
Molecular Weight: 265.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| CAS No. | 394203-42-0 |
|---|---|
| Molecular Formula | C14H19NS2 |
| Molecular Weight | 265.4 g/mol |
| IUPAC Name | N-hexyl-N-thiophen-3-ylthiophen-3-amine |
| Standard InChI | InChI=1S/C14H19NS2/c1-2-3-4-5-8-15(13-6-9-16-11-13)14-7-10-17-12-14/h6-7,9-12H,2-5,8H2,1H3 |
| Standard InChI Key | UDXNOUAXASOZEP-UHFFFAOYSA-N |
| Canonical SMILES | CCCCCCN(C1=CSC=C1)C2=CSC=C2 |
Introduction
Structural and Nomenclature Analysis
Molecular Architecture
N-Hexyl-N-3-thienyl-3-thiophenamine belongs to the thiophene amine family, featuring a five-membered aromatic thiophene ring substituted with:
The IUPAC name, N-hexyl-2-nitrothiophen-3-amine, reflects this substitution pattern. The SMILES string CCCCCCNC1=C(SC=C1)[N+](=O)[O-] confirms the connectivity, while the InChIKey YPIFAZUBVSQCHJ-UHFFFAOYSA-N provides a unique identifier for structural verification .
Table 1: Key Structural Descriptors
| Property | Value | Source |
|---|---|---|
| Molecular formula | C₁₀H₁₆N₂O₂S | |
| Molecular weight | 228.32 g/mol | |
| SMILES | CCCCCCNC1=C(SC=C1)[N+](=O)[O-] | |
| InChIKey | YPIFAZUBVSQCHJ-UHFFFAOYSA-N | |
| Predicted CCS ([M+H]+) | 149.2 Ų |
Synthesis and Reaction Pathways
Theoretical Synthesis Routes
While no direct synthesis data exist for N-hexyl-N-3-thienyl-3-thiophenamine, analogous thiophene amine syntheses suggest feasible pathways:
Nitration of N-Hexylthiophen-3-amine
-
Substrate Preparation: N-Hexylthiophen-3-amine could be synthesized via nucleophilic substitution of 3-bromothiophene with hexylamine.
-
Electrophilic Nitration: Introducing a nitro group at the 2-position using nitric acid in sulfuric acid, leveraging the amine’s directing effects .
Reductive Amination
A nitro group might be introduced post-amination via reduction of a nitro-thiophene precursor, though this route risks over-reduction to amines.
Physicochemical Properties
Predicted Collision Cross Sections (CCS)
Ion mobility spectrometry data for common adducts highlight its gas-phase behavior:
Table 2: CCS Values for Major Adducts
| Adduct | m/z | CCS (Ų) |
|---|---|---|
| [M+H]+ | 229.10053 | 149.2 |
| [M+Na]+ | 251.08247 | 158.8 |
| [M+NH₄]+ | 246.12707 | 157.4 |
These values suggest a moderately compact structure, with sodium adducts exhibiting larger CCS due to ion-dipole interactions.
Solubility and Lipophilicity
-
LogP (Predicted): 2.01 (XLOGP3) , indicating moderate lipophilicity.
-
Water Solubility: Estimated at 0.315–0.895 mg/mL , classifying it as sparingly soluble.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR)
Hypothetical ¹H NMR peaks (based on analogous thiophene amines ):
-
δ 7.18–7.17 ppm: Thiophene H4 proton.
-
δ 6.99–6.96 ppm: Thiophene H5 proton.
-
δ 3.79–3.74 ppm: Methylene protons adjacent to the amine.
-
δ 2.95 ppm: Hexyl chain methylene near nitrogen.
Mass Spectrometry
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume